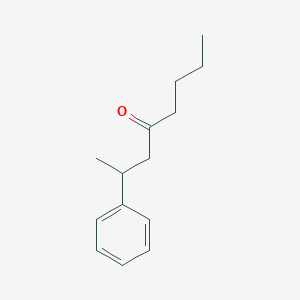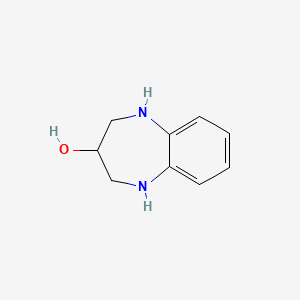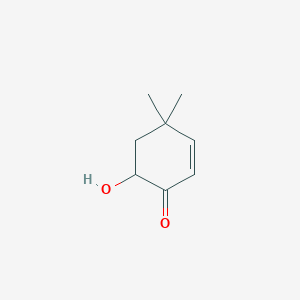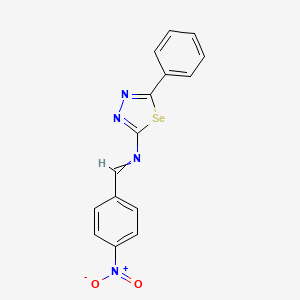![molecular formula C17H19N2+ B14670246 Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- CAS No. 46997-88-0](/img/structure/B14670246.png)
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- typically involves the reaction of benzenamine derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product. The specific reaction conditions, including temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-.
化学反応の分析
Types of Reactions
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted aromatic compounds.
科学的研究の応用
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- Benzenamine, N,N,3-trimethyl-
- Benzenamine, 3-methyl-
- Benzenamine, N,N-diethyl-3-methyl-
Uniqueness
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- is unique due to its specific structure, which includes both aromatic and aliphatic components. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
特性
CAS番号 |
46997-88-0 |
|---|---|
分子式 |
C17H19N2+ |
分子量 |
251.35 g/mol |
IUPAC名 |
methyl-[3-(N-methylanilino)prop-2-enylidene]-phenylazanium |
InChI |
InChI=1S/C17H19N2/c1-18(16-10-5-3-6-11-16)14-9-15-19(2)17-12-7-4-8-13-17/h3-15H,1-2H3/q+1 |
InChIキー |
DROGMUOLVJUNBR-UHFFFAOYSA-N |
正規SMILES |
CN(C=CC=[N+](C)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)


![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)



phosphanium](/img/structure/B14670196.png)




![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)
